molecular formula C5H12N2O3S B1422999 3-(ethanesulfonyl)-N'-hydroxypropanimidamide CAS No. 1216372-52-9

3-(ethanesulfonyl)-N'-hydroxypropanimidamide

Cat. No.: B1422999
CAS No.: 1216372-52-9
M. Wt: 180.23 g/mol
InChI Key: DGTFUCSQSKMSMK-UHFFFAOYSA-N
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Description

The compound “3-(ethanesulfonyl)-N’-hydroxypropanimidamide” is an organic compound containing functional groups such as sulfonyl and imidamide. The presence of these functional groups suggests that it might have interesting chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, sulfonyl groups can be introduced through reactions with sulfonyl chlorides . Imidamide groups can be formed through reactions involving amines and carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The sulfonyl group typically has a trigonal planar geometry around the sulfur atom, while the imidamide group has a planar geometry around the nitrogen atom .


Chemical Reactions Analysis

The sulfonyl and imidamide groups in this compound could potentially undergo a variety of chemical reactions. For example, sulfonyl groups can participate in substitution reactions, while imidamide groups can undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonyl group could potentially increase its polarity, affecting properties such as solubility and boiling point .

Scientific Research Applications

  • Production in Yeast : The production of 3-HP in Saccharomyces cerevisiae, a species of yeast, was enhanced by increasing the availability of the precursor malonyl-CoA and coupling it with an increased NADPH supply. This approach led to a five-fold increase in 3-HP production, demonstrating the potential of yeast as a cell factory for bio-based 3-HP and derived acrylates (Chen et al., 2014).

  • 3-HP Biosynthetic Routes : The malonyl-CoA pathway for 3-HP biosynthesis was optimized in recombinant Escherichia coli, increasing the 3-HP titer significantly. This pathway is considered advantageous due to its broad feedstock spectrum and redox neutrality (Liu et al., 2016).

  • Cell Growth Control : Pituitary extracts and steroid hormones were found to stimulate the growth of 3T3 cells, an established line of mouse fibroblasts, highlighting the potential biological impacts of these compounds in cell growth regulation (Armelin, 1973).

  • Applications in Extraction and Purification : Research has been conducted on the use of ether derivatives of similar compounds for the extraction of Fe(III) from HCl solutions, demonstrating their potential utility in metal recovery and purification processes (Wojciechowska et al., 2019).

  • Metabolic Engineering for Bio-production : Metabolic engineering and synthetic biology have been employed to develop efficient methods for bio-production of 3-HP, including new approaches for introducing heterologous pathways and optimizing fermentation conditions (Jers et al., 2019).

  • Biological Production Overview : A review of microbial 3-HP production highlighted the constraints of this process and potential solutions, providing insights into the future prospects of biological 3-HP production (Kumar et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve binding to a specific biological target .

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds containing sulfonyl groups can be corrosive and cause skin and eye irritation .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity, and developing efficient methods for its synthesis .

Properties

IUPAC Name

3-ethylsulfonyl-N'-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-2-11(9,10)4-3-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTFUCSQSKMSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)CC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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